4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a benzo-dioxin sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.
Attachment to Piperidine: The pyrazole is then linked to a piperidine ring via a nucleophilic substitution reaction, often using a halogenated piperidine derivative.
Introduction of the Benzo-dioxin Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a benzo-dioxin sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce piperidine sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The presence of the pyrazole and piperidine rings is particularly relevant for targeting specific enzymes and receptors.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-((1H-pyrazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine: Similar structure but with a phenylsulfonyl group instead of a benzo-dioxin sulfonyl group.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)-4-(methyl)piperidine: Similar structure but with a methyl group instead of a pyrazole moiety.
Uniqueness
The uniqueness of 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,15-2-3-16-17(12-15)24-11-10-23-16)20-8-4-14(5-9-20)13-19-7-1-6-18-19/h1-3,6-7,12,14H,4-5,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWJQQRDQBGIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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